Home > Products > Screening Compounds P39814 > (3S,5R)-Atorvastatin Calcium Salt
(3S,5R)-Atorvastatin Calcium Salt - 887196-25-0

(3S,5R)-Atorvastatin Calcium Salt

Catalog Number: EVT-1483926
CAS Number: 887196-25-0
Molecular Formula: C33H35CaFN2O5
Molecular Weight: 598.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Overview

(3S,5R)-Atorvastatin Calcium Salt is a potent pharmaceutical compound primarily used to lower cholesterol levels and prevent cardiovascular diseases. It belongs to the class of drugs known as statins, which inhibit the enzyme HMG-CoA reductase, a key regulator in cholesterol biosynthesis. Atorvastatin is marketed under various brand names, with Lipitor being the most recognized. The compound is a calcium salt of atorvastatin, which enhances its solubility and stability for therapeutic use.

Source and Classification

Atorvastatin was first approved for clinical use in 1996 and has since become one of the most widely prescribed medications globally. It is classified as a lipid-lowering agent and is specifically categorized under HMG-CoA reductase inhibitors (statins). The compound is synthesized from various organic precursors, including specific amino acids and ketones, through multi-step synthetic processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of (3S,5R)-Atorvastatin Calcium Salt involves several key steps:

  1. Starting Materials: The synthesis typically begins with a protected diol derived from a Stetter compound and an amino side chain in a 4:1 mole ratio to optimize yield .
  2. Key Reactions:
    • Cyclization: This step involves forming the pyrrole ring structure essential for atorvastatin.
    • Hydrolysis: Hydrolysis of the ester groups is performed to yield the active atorvastatin compound.
    • Counter-ion Exchange: This crucial step converts the sodium salt to calcium salt using calcium chloride or hydroxide .

Recent advancements have focused on improving yields and simplifying processes. For instance, utilizing ethyl acetate for extraction during hydrolysis has been shown to enhance purity and reduce solvent-related issues compared to previous methods .

Molecular Structure Analysis

Structure and Data

The molecular formula of (3S,5R)-Atorvastatin Calcium Salt is C33H35F2N1O5CaC_{33}H_{35}F_{2}N_{1}O_{5}Ca. Its structure features:

  • A pyrrole ring
  • A fluorophenyl group
  • A hydroxy acid moiety

The compound exhibits stereochemistry at two centers (3S, 5R), which is critical for its biological activity. The three-dimensional conformation allows for optimal interaction with the HMG-CoA reductase enzyme.

Structural Data

  • Molecular Weight: Approximately 558.65 g/mol
  • Melting Point: Typically ranges from 176 °C to 177 °C .
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of atorvastatin involves several chemical reactions:

  • Aldol Condensation: This reaction forms key intermediates by combining aldehydes or ketones under basic conditions.
  • Asymmetric Hydrogenation: This step is crucial for introducing chirality into the molecule.
  • Salifying Reaction: The final step involves converting the free acid form of atorvastatin into its calcium salt form through reaction with calcium hydroxide or calcium chloride .

These reactions are carefully controlled to ensure high yields and purity of the final product.

Mechanism of Action

Process and Data

Atorvastatin functions by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This inhibition results in:

  • Increased uptake of low-density lipoprotein cholesterol from the bloodstream.
  • Decreased levels of total cholesterol and low-density lipoprotein cholesterol.
  • Modulation of inflammatory processes associated with atherosclerosis.

This mechanism makes atorvastatin effective in reducing the risk of heart attacks and strokes in patients with elevated cholesterol levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; poorly soluble in water.

Chemical Properties

Analytical techniques such as high-performance liquid chromatography are commonly employed to assess purity and concentration during synthesis.

Applications

Scientific Uses

Atorvastatin Calcium Salt is primarily used in clinical settings for:

  • Lowering lipid levels in patients with hyperlipidemia.
  • Reducing cardiovascular risk in individuals with existing heart disease or diabetes.
  • Potentially possessing anti-inflammatory properties that may benefit conditions beyond lipid management.

Research continues into its effects on other health conditions, including Alzheimer's disease and certain cancers, highlighting its broad therapeutic potential beyond cholesterol management .

Introduction to (3S,5R)-Atorvastatin Calcium Salt

Chemical Identity and Molecular Characterization

Systematic Nomenclature and Structural Features:(3S,5R)-Atorvastatin calcium salt is systematically named as calcium (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, reflecting its complex molecular architecture. The compound features a central pyrrole ring substituted at the 1-position with a heptanoic acid side chain bearing two critical chiral hydroxyl groups at the 3 and 5 positions, and at the 3- and 4-positions with fluorophenyl and phenylcarbamoyl groups, respectively. The calcium counterion (Ca²⁺) coordinates two molecules of the atorvastatin anion, forming a 2:1 salt complex with the empirical formula 2(C₃₃H₃₄FN₂O₅)·Ca and a molecular weight of 1155.34 g/mol [1] [8].

Table 1: Fundamental Chemical Identifiers of (3S,5R)-Atorvastatin Calcium Salt

PropertyValue
CAS Registry Number887196-25-0
Alternate CAS Number887324-52-9 (Free Acid)
USP DesignationAtorvastatin Related Compound B
Molecular Formula2(C₃₃H₃₄FN₂O₅)·Ca
Molecular Weight1155.34 g/mol
Accurate Mass1154.4529 Da
SMILES Notation[Ca+2].CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CCC@@HCC@HCC(=O)[O-].CC(C)c5c(C(=O)Nc6ccccc6)c(c7ccccc7)c(c8ccc(F)cc8)n5CCC@@HCC@HCC(=O)[O-]
InChI KeyInChI=1S/2C33H35FN2O5.Ca/c21-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h23-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27+;/m11./s1

Physicochemical Properties and Stability:The compound presents as a crystalline solid with a melting point of approximately 160°C (with decomposition). It exhibits limited aqueous solubility, necessitating salt formation to enhance bioavailability. Stability studies indicate sensitivity to oxidation, heat, and hydrolysis, particularly at the β-hydroxy-δ-lactone moiety that can form under certain conditions. The two hydroxyl groups (3S and 5R) contribute significant hydrogen-bonding capacity, influencing its dissolution profile and crystalline packing. When exposed to heat or acidic conditions, decomposition pathways become prominent, leading to identifiable impurities including lactone derivatives and oxidative byproducts [1] [4] [8].

Synthesis and Stereochemical Control:The original synthesis by Dr. Bruce Roth at Parke-Davis involved a multi-step chemical route culminating in a challenging stereoselective reduction and resolution:

  • Pyrrole Core Formation: Condensation of 2-(1,3-dixolan-2-yl)ethylamine with ethyl 2-bromo-2-(4-fluorophenyl)acetate yielded an intermediate amino ester, subsequently acylated with isobutyryl chloride. Cyclization with N,3-diphenylpropynamide (formed via DCC coupling) generated the pentasubstituted pyrrole ring.
  • Side Chain Elaboration: Hydrolysis of the dioxolane protecting group revealed an aldehyde, which underwent aldol condensation with methyl acetoacetate to form the β-keto ester side chain.
  • Critical Stereoselective Reduction: The β-keto group was reduced using NaBH₄ with tributylborane as a directing agent to achieve the desired syn diol configuration. This reduction yielded predominantly the (3R,5R) diastereomer but required further resolution.
  • Chiral Resolution: The racemic dihydroxy acid was converted to a lactone and reacted with (R)-1-phenylethylamine to form diastereomeric salts. Fractional crystallization isolated the desired (3R,5R) enantiomer. Subsequent hydrolysis and calcium salt formation yielded the target compound [5] [10].

Modern routes significantly improve efficiency through enzymatic resolution or asymmetric synthesis, achieving higher enantiomeric excess (>99.5%) and reducing waste. Chemoenzymatic approaches employ ketoreductases with high stereoselectivity for the carbonyl reduction step, bypassing the need for classical resolution [7] [10].

Analytical Characterization and Impurity Profiling:Rigorous HPLC methods enable detection and quantification of up to seven process-related impurities (designated ATVRS-1 to ATVRS-7) in the drug substance. These typically arise from incomplete reactions, stereochemical inversion, or degradation:

  • ATVRS-1 (RRT 1.35): Often the lactone derivative
  • ATVRS-3 (RRT 1.05): May be the (3R,5S) diastereomer
  • ATVRS-5 (RRT 0.22): Potential des-fluoro impurityValidation ensures specificity, accuracy, precision (RSD < 2.0%), linearity (R² > 0.999), and robustness for quantifying impurities at levels as low as 0.05% [4] [8].

Table 2: Key Impurities in Atorvastatin Calcium Salt Synthesis

Impurity DesignationRelative Retention Time (RRT)Probable IdentityOrigin
ATVRS-11.35Lactone DerivativeDehydration/cyclization
ATVRS-21.42Oxidative ByproductOxidation during synthesis
ATVRS-31.05(3R,5S)-DiastereomerIncomplete Stereochemical Control
ATVRS-41.10Incomplete Carboxamide FormationPartial Reaction
ATVRS-50.22Des-Fluoro AnalogStarting Material Impurity
ATVRS-60.82Dehydro Heptanoic Acid DerivativeDehydration
ATVRS-71.15Aldol Condensation ByproductSide Reaction

Historical Development and Pharmacological Significance

Discovery and Patent Landscape:The genesis of (3S,5R)-Atorvastatin Calcium Salt traces to the innovative work of Dr. Bruce Roth at Parke-Davis (later Pfizer). In 1985, Roth synthesized the racemic atorvastatin acid (US Patent US4681893), recognizing its exceptional HMG-CoA reductase inhibitory potency. The initial synthesis lacked stereocontrol at the 3 and 5 positions, yielding a mixture of diastereomers. Subsequent research revealed that the (3R,5R) enantiomer (later designated (3R,5R)-Atorvastatin) possessed dramatically superior activity (IC₅₀ ≈ 0.007 μM) compared to the (3S,5S) enantiomer (IC₅₀ ≈ 0.44 μM), establishing an 80-fold difference in potency. This critical finding drove the development of enantioselective synthesis and resolution techniques to isolate the therapeutically optimal form [2] [5] [9].

The quest for a commercially viable manufacturing process involved overcoming significant challenges:

  • Resolution Efficiency: Early chiral resolutions using (R)-1-phenylethylamine were low-yielding and expensive.
  • Lactonization Stability: The initially isolated lactone form required careful hydrolysis to avoid racemization during conversion to the bioactive calcium salt.
  • Scale-up Complexity: Multi-step synthesis with hazardous reagents (e.g., tributylborane) presented safety and environmental concerns.

Patent WO2015139515A1 and others later addressed these by refining crystallization conditions for the calcium salt and developing direct stereoselective biocatalytic reductions using engineered ketoreductases, significantly improving yield and purity while reducing solvent waste [7] [10].

Pharmacological Distinction from Other Statins:(3S,5R)-Atorvastatin Calcium Salt (as the active ingredient in Lipitor®) differentiated itself pharmacologically from earlier statins (lovastatin, simvastatin, pravastatin) through several key attributes:

  • Potency: Demonstrated significantly greater LDL-C reduction (up to 60% at high doses) compared to predecessors.
  • Long Half-life (14 hours): Enabled once-daily dosing regardless of timing, unlike shorter-acting statins requiring evening administration to coincide with peak cholesterol synthesis.
  • Metabolic Stability: Lower susceptibility to cytochrome P450 3A4 (CYP3A4) metabolism compared to simvastatin and lovastatin, though still subject to it, reducing (but not eliminating) drug interaction risks.
  • Pleiotropic Effects: Exhibited robust anti-inflammatory effects (evidenced by CRP reduction) and plaque stabilization properties beyond lipid lowering, contributing to its effectiveness in acute coronary syndrome and secondary prevention [2] [3].

Evolution of Manufacturing Paradigms:The production of (3S,5R)-Atorvastatin Calcium Salt exemplifies the shift from classical organic synthesis towards sustainable bio-manufacturing:

  • First Generation (Microbial): Natural statins (e.g., lovastatin) directly fermented.
  • Second Generation (Bioconversion): Use of microbial enzymes or whole cells to perform specific steps (e.g., stereoselective reductions or hydrolyses) in semi-synthetic statin production (e.g., simvastatin from lovastatin).
  • Third Generation (Chemoenzymatic Synthesis): Integration of engineered enzymes (ketoreductases, transaminases) into the chemical synthesis of fully synthetic statins like atorvastatin. This approach replaced the classical resolution step with a highly enantioselective enzymatic reduction, offering near-quantitative yields of the desired (3R,5R) diol precursor with minimal waste. This transition resulted in substantial cost savings, reduced environmental impact (lower E-factor), and improved safety profile by eliminating hazardous reagents previously used in the borane-mediated reduction and resolution steps [7] [10].

Role in HMG-CoA Reductase Inhibition Mechanisms

Structural Basis of Target Engagement:HMG-CoA reductase (HMGR) catalyzes the four-electron reduction of HMG-CoA to mevalonate, the committed and rate-limiting step in hepatic cholesterol biosynthesis. (3S,5R)-Atorvastatin Calcium Salt exerts its potent inhibitory effect (IC₅₀ in the low nanomolar range) through high-affinity, competitive binding at the enzyme's active site. Structural studies using X-ray crystallography (e.g., PDB entries) reveal that the pharmacologically active open-acid form of the drug binds to HMGR with its heptanoic acid moiety mimicking the natural substrate HMG-CoA's binding mode. The critical structural features enabling this inhibition are:

  • Dihydroxy Heptanoic Acid Chain: The negatively charged carboxylate and the 3,5-diol motif form crucial hydrogen bonds and ionic interactions with residues in the HMG-binding pocket (e.g., Lys735, Glu559, Ser684, Asp690, Lys691). The (3S,5R) stereochemistry positions these hydroxyl groups optimally for these interactions. Substitution with the inactive (3S,5S) enantiomer (IC₅₀ ≈ 0.44 μM) drastically reduces binding affinity due to incorrect hydroxyl group orientation [3] [6] [9].
  • Pyrrole-4-Carboxamide Group: This moiety occupies a hydrophobic pocket adjacent to the HMG binding site, forming van der Waals contacts and hydrogen bonds (e.g., with Arg590).
  • Aryl Substituents (Fluorophenyl and Phenyl): These hydrophobic groups interact with additional hydrophobic regions near the active site, enhancing binding affinity and selectivity. The para-fluoro group on the phenyl ring provides optimal electronic and steric properties for this interaction [3] [9].

Table 3: Structural Determinants of (3S,5R)-Atorvastatin Binding to HMG-CoA Reductase

Structural Element of (3S,5R)-AtorvastatinInteraction TypeKey HMGR Residues InvolvedFunctional Consequence
Carboxylate (Open-Acid Form)Ionic Bond, Hydrogen BondingLys735, Ser684, Lys691, Asp690Mimics CoA moiety of HMG-CoA; anchors drug
3(S)-Hydroxyl GroupHydrogen BondingGlu559, Asp690, H₂O moleculesStabilizes loop conformation near active site
5(R)-Hydroxyl GroupHydrogen BondingLys691, Ser565Contributes to binding energy and specificity
Pyrrole Ring & 4-CarboxamideHydrophobic Interaction, Hydrogen Bonding (NH, C=O)Leu853, Ala856, Arg590, Leu857Blocks access to cofactor (NADPH) binding site
4-Fluorophenyl SubstituentHydrophobic Interaction, van der WaalsVal683, Leu853, Ala856Enhances binding affinity and lipophilicity
Phenyl SubstituentHydrophobic Interaction, π-stacking?Leu562, Val739, Leu853Contributes to overall binding stability

Conformational Effects on Enzyme Dynamics:Beyond simply blocking the HMG-CoA binding site, (3S,5R)-Atorvastatin binding induces significant conformational changes in HMGR:

  • Disordering of the Catalytic Carboxyl Terminus: Residues near the C-terminus (Leu872-Asp883), crucial for catalysis, become disordered upon statin binding. In the ordered state, these residues would sterically clash with the bound statin molecule. Their disordering is therefore essential for accommodating the inhibitor but simultaneously renders the enzyme catalytically incompetent by disrupting the precise spatial arrangement required for hydride transfer from NADPH and protonation steps [9].
  • Loop Stabilization: Binding stabilizes a loop region (residues 682-694) covering part of the active site, further hindering substrate access and cofactor binding.

Pleiotropic Effects Mediated by Isoprenoid Pathway Inhibition:While the primary mechanism is competitive inhibition of mevalonate formation, the consequent depletion of downstream isoprenoid intermediates (farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)) underlies several cholesterol-independent ("pleiotropic") effects:

  • Plaque Stabilization: Reduced geranylgeranylation of Rho GTPases in vascular smooth muscle cells and macrophages decreases expression of matrix metalloproteinases (MMPs), preserving the fibrous cap integrity of atherosclerotic plaques.
  • Anti-inflammatory Actions: Diminished prenylation of signaling proteins (e.g., Ras, Rho) leads to decreased synthesis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and adhesion molecules (VCAM-1, ICAM-1), mediated partly by reduced nuclear factor kappa B (NF-κB) activation.
  • Improved Endothelial Function: Increased bioavailability of nitric oxide (NO) due to upregulation of endothelial nitric oxide synthase (eNOS) expression and reduced oxidative stress (decreased superoxide production).
  • Antithrombotic Effects: Reduced platelet aggregability and thromboxane A₂ synthesis via modulation of platelet signaling pathways dependent on isoprenylated proteins [3] [9].

The high potency and specific stereochemistry of (3S,5R)-Atorvastatin Calcium Salt maximize these effects at therapeutic doses, contributing to its proven efficacy in reducing cardiovascular events beyond LDL-C lowering alone, particularly in high-risk patients and those with acute coronary syndromes [2] [3].

Properties

CAS Number

887196-25-0

Product Name

(3S,5R)-Atorvastatin Calcium Salt

IUPAC Name

calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Molecular Formula

C33H35CaFN2O5

Molecular Weight

598.7 g/mol

InChI

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27+;/m1./s1

InChI Key

BWFCZHDTTAYGNN-OUPRKWGVSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Synonyms

(βS,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt; USP Atorvastatin Related Compound B;

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.